molecular formula C12H19N3O2 B12851883 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine

1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine

Cat. No.: B12851883
M. Wt: 237.30 g/mol
InChI Key: JMSFPYIRNSEJSG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine typically involves the reaction of 3,4-dimethoxy-2-pyridinemethanol with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups may enhance its solubility and interaction with biological targets.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

1-[(3,4-dimethoxypyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C12H19N3O2/c1-16-11-3-4-14-10(12(11)17-2)9-15-7-5-13-6-8-15/h3-4,13H,5-9H2,1-2H3

InChI Key

JMSFPYIRNSEJSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)CN2CCNCC2)OC

Origin of Product

United States

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